molecular formula C20H20BrN3O4 B14990978 2-(4-bromo-3,5-dimethylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide

2-(4-bromo-3,5-dimethylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide

Cat. No.: B14990978
M. Wt: 446.3 g/mol
InChI Key: AVQKXPDLJJPAES-UHFFFAOYSA-N
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Description

2-(4-bromo-3,5-dimethylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide is an organic compound with a complex structure that includes a brominated phenoxy group, a methoxyphenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-3,5-dimethylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the bromination of 3,5-dimethylphenol to obtain 4-bromo-3,5-dimethylphenol.

    Etherification: The brominated phenol is then reacted with an appropriate alkylating agent to form the phenoxy intermediate.

    Oxadiazole Ring Formation: The phenoxy intermediate is then reacted with a hydrazine derivative to form the oxadiazole ring.

    Final Coupling: The oxadiazole intermediate is coupled with an acetamide derivative under specific conditions to yield the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring opening.

    Substitution: The bromine atom in the phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Oxidation of the methoxyphenyl group can lead to the formation of corresponding quinones.

    Reduction: Reduction of the oxadiazole ring can yield amine derivatives.

    Substitution: Substitution of the bromine atom can result in a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-bromo-3,5-dimethylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated phenoxy group and the oxadiazole ring are key structural features that enable the compound to bind to these targets and exert its effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(4-bromo-3,5-dimethylphenoxy)acetonitrile: Similar structure but with a nitrile group instead of the oxadiazole ring.

    3-bromo-5-(4-methoxyphenyl)-2-methylthiophene: Contains a brominated thiophene ring instead of the phenoxy group.

    (4-bromo-2,3-dimethylphenyl)(methyl)sulfane: Features a sulfane group instead of the oxadiazole ring.

Uniqueness

The unique combination of the brominated phenoxy group, methoxyphenyl group, and oxadiazole ring in 2-(4-bromo-3,5-dimethylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide distinguishes it from other similar compounds

Properties

Molecular Formula

C20H20BrN3O4

Molecular Weight

446.3 g/mol

IUPAC Name

2-(4-bromo-3,5-dimethylphenoxy)-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]acetamide

InChI

InChI=1S/C20H20BrN3O4/c1-12-8-16(9-13(2)19(12)21)27-11-17(25)22-10-18-23-20(24-28-18)14-4-6-15(26-3)7-5-14/h4-9H,10-11H2,1-3H3,(H,22,25)

InChI Key

AVQKXPDLJJPAES-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Br)C)OCC(=O)NCC2=NC(=NO2)C3=CC=C(C=C3)OC

Origin of Product

United States

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